molecular formula C16H20N4O6S2 B2699943 Methyl 3-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1334374-96-7

Methyl 3-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2699943
CAS RN: 1334374-96-7
M. Wt: 428.48
InChI Key: LNPPKIMBUHHCKK-UHFFFAOYSA-N
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Description

“Methyl 3-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Scientific Research Applications

Synthesis and Evaluation as Antibacterial Agents

Compounds containing the 1,3,4-oxadiazole nucleus, which is structurally related to Methyl 3-((4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate, have been synthesized and evaluated for their antibacterial properties. These compounds have shown to exhibit valuable antibacterial activities. The synthesis involves multiple steps, including the conversion of aralkyl/aryl carboxylic acids to heterocyclic 1,3,4-oxadiazole nucleophiles and subsequent reactions to produce the final compounds. The structures were confirmed by spectral analysis, and the antibacterial evaluation demonstrated their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Potential Anticancer Agents

Another study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, exploring their application as anticancer agents. The compounds were synthesized in several steps, starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, leading to a variety of propanamide derivatives. These compounds were evaluated for their anticancer potential, with some showing significant inhibitory activities against cancer cells. This research highlights the potential of such compounds in anticancer therapy and underscores the need for further in vivo studies to ascertain their therapeutic usefulness (A. Rehman et al., 2018).

Synthesis and Antimicrobial Evaluation

N-substituted derivatives of a compound structurally related to this compound were synthesized and evaluated for their antimicrobial properties. The process involved several synthetic steps, including the reaction of benzenesulfonyl chloride with ethyl isonipecotate and further reactions to produce the final N-substituted derivatives. These compounds were tested against various Gram-negative and Gram-positive bacteria, showing moderate to significant antibacterial activity (H. Khalid et al., 2016).

Future Directions

Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents is expected .

properties

IUPAC Name

methyl 3-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]piperidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O6S2/c1-10-18-13(26-19-10)9-17-15(21)11-3-6-20(7-4-11)28(23,24)12-5-8-27-14(12)16(22)25-2/h5,8,11H,3-4,6-7,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPPKIMBUHHCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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